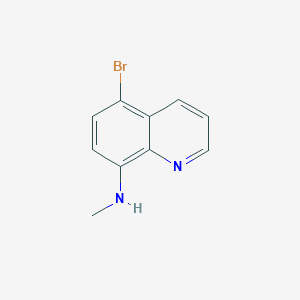

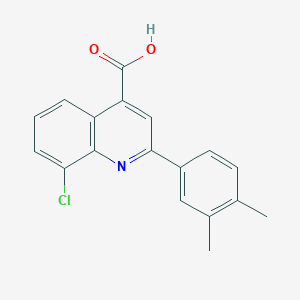

5-溴-N-甲基-8-喹啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolinamines, including 5-bromo-N-methyl-8-quinolinamine, are a class of compounds that have been extensively studied for their biological activities, including antimalarial, antileishmanial, and antimicrobial effects. These compounds are characterized by their quinoline backbone and functionalization at specific positions, which can significantly influence their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of quinolinamines generally involves the introduction of substituents at specific positions on the quinoline nucleus. For example, the synthesis and antimalarial activities of various N8-substituted 8-quinolinamines have been reported, showcasing the methods to introduce different alkyl and aryl groups to achieve desired biological activities (Vangapandu et al., 2003). Similarly, analogs with specific substitutions on the quinoline ring, such as methoxy or methyl groups, have been synthesized to evaluate their antileishmanial activity (Johnson & Werbel, 1983).

Molecular Structure Analysis

The molecular structure of quinolinamines is crucial for their biological activity. Structural modifications, such as the introduction of bromo, methyl, or other substituents, can significantly affect the compounds' interaction with biological targets. X-ray diffraction and NMR spectroscopy are commonly used techniques for determining the structure and conformation of these compounds in solid and solution states, respectively. For instance, studies on substituted 8-quinolinols have provided insights into how different substituents affect the compounds' molecular structure and chelating abilities with metal ions (Gershon & McNeil, 1972).

Chemical Reactions and Properties

Quinolinamines participate in various chemical reactions, including coordination with metal ions, which can lead to the formation of complexes with interesting photophysical properties. The ambiphilic nature of some quinoline derivatives allows for unique reactivity patterns, such as hydrolysis and coordination to different metals, highlighting the versatility of quinolinamines in chemical synthesis and application (Son, Pudenz, & Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinolinamines, such as their photoluminescence, electroluminescence, and thermal properties, are influenced by their molecular structure. Methylation of the quinolinol ligand, for example, can significantly enhance photoluminescence quantum efficiency, indicating the impact of structural modifications on the physical properties of these compounds (Sapochak et al., 2001).

Chemical Properties Analysis

The chemical properties of quinolinamines, including their reactivity, stability, and interaction with other molecules, are key to their application in medicinal chemistry and materials science. For example, the synthesis of quinolinamine derivatives with potent activity against HIV highlights the importance of chemical modifications in enhancing biological activity and developing therapeutically relevant compounds (Gudmundsson et al., 2009).

科学研究应用

抗疟疾和抗利什曼病活性

5-溴-N-甲基-8-喹啉胺衍生物已经显示出在治疗疟疾和利什曼病方面具有显著潜力。研究表明,这些化合物,特别是8-喹啉胺,对药物敏感和耐药疟疾菌株表现出强大的体外和体内生物活性,以及与标准药物相当的抗利什曼病活性 (Vangapandu et al., 2003);(Jain et al., 2005)。

抗微生物和抗真菌性能

研究表明,5-溴-N-甲基-8-喹啉胺衍生物的衍生物具有显著的抗微生物和抗真菌活性。这些性质使它们在开发用于各种感染的新化疗药物方面具有价值 (Nwodo et al., 2004);(Gershon et al., 1972)。

在材料科学中的应用

与5-溴-N-甲基-8-喹啉胺相关的化合物已被研究用于其在材料科学中的应用,特别是在腐蚀抑制和电化学性能方面。这项研究展示了这些化合物在工业应用中的潜力 (Rbaa et al., 2020)。

安全和危害

未来方向

作用机制

Target of Action

5-Bromo-N-methyl-8-quinolinamine is a type of 8-quinolinamine, which has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are likely to be the parasites causing malaria, such as Plasmodium falciparum .

Mode of Action

This interaction and the resulting changes lead to the compound’s antimalarial activity .

Biochemical Pathways

Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the malaria parasite, disrupting key biological processes and pathways necessary for the parasite’s survival and proliferation .

Result of Action

The primary result of the action of 5-Bromo-N-methyl-8-quinolinamine is the inhibition of the growth of malaria parasites, leading to its potent in vitro antimalarial activity . This suggests that the compound could have potential therapeutic applications in the treatment of malaria.

属性

IUPAC Name |

5-bromo-N-methylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGWPDNGUXZDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

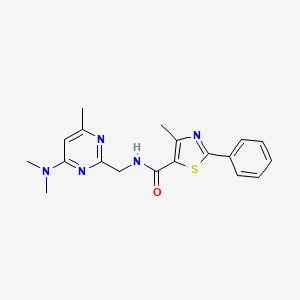

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

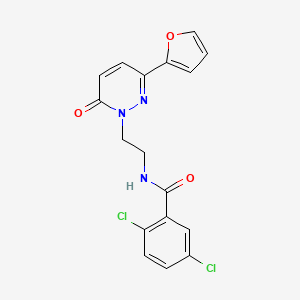

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)

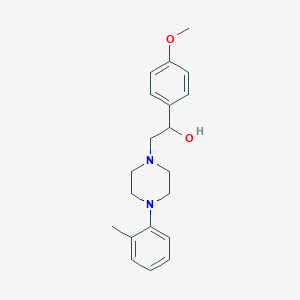

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)